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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carbaldehyde

Cat. No.: B137761 Get Quote

Introduction
1-Acetylpiperidine-4-carbaldehyde is a bifunctional molecule of significant interest in

medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde and an

N-acetylated piperidine ring, makes it a valuable synthetic intermediate for the development of

novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of

pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. A

thorough understanding of the spectral characteristics of this molecule is paramount for its

unambiguous identification, purity assessment, and the characterization of its downstream

reaction products.

This guide provides an in-depth analysis of the expected spectral data for 1-Acetylpiperidine-
4-carbaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for

this specific compound are not widely available in public databases, this document leverages

data from closely related analogs and foundational spectroscopic principles to provide a robust,

predictive analysis. This approach mirrors the real-world challenges often faced by researchers

where direct reference data is scarce, requiring a synthesis of empirical knowledge and

theoretical understanding.

Molecular Structure and Key Features
1-Acetylpiperidine-4-carbaldehyde (C₈H₁₃NO₂) possesses a molecular weight of 155.19

g/mol .[1] The core structure consists of a piperidine ring N-substituted with an acetyl group and
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C-4 substituted with a carbaldehyde group. The presence of the amide bond from the acetyl

group introduces rotational restriction, potentially leading to distinct NMR signals for protons

and carbons near the nitrogen atom. The aldehyde group provides a highly characteristic

spectroscopic handle, particularly in IR and NMR.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment
Rationale for Experimental Choices: ¹H NMR is the initial, and often definitive, step in structural

analysis. A standard experiment is typically run in a deuterated solvent like chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), which dissolve a wide range of organic

compounds without contributing interfering signals. Tetramethylsilane (TMS) is used as an

internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.

Predicted ¹H NMR Data:

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aldehyde (-CHO) 9.6 - 9.8 Singlet (s) or Triplet (t) 1H

Piperidine (H4) 2.4 - 2.6 Multiplet (m) 1H

Piperidine (H2, H6 -

axial/equatorial)
2.8 - 4.5 Multiplet (m) 4H

Piperidine (H3, H5 -

axial/equatorial)
1.6 - 2.2 Multiplet (m) 4H

Acetyl (-CH₃) ~2.1 Singlet (s) 3H

Interpretation and Expert Insights:
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Aldehyde Proton: The most downfield signal will be the aldehyde proton, typically appearing

between 9.6 and 9.8 ppm.[2] Its high chemical shift is due to the strong deshielding effect of

the carbonyl group's electronegativity and magnetic anisotropy. It may appear as a singlet or

a very narrow triplet if there is weak coupling to the proton at C4.

Acetyl Protons: A sharp singlet integrating to three protons around 2.1 ppm is characteristic

of the acetyl methyl group.[3] Its singlet nature arises from the absence of adjacent protons.

Piperidine Ring Protons: The piperidine ring protons present a more complex picture due to

the chair conformation and the influence of the N-acetyl group.

The protons on C2 and C6, adjacent to the nitrogen, are expected to be the most

downfield of the ring protons due to the inductive effect of the nitrogen. The amide bond's

partial double-bond character can lead to magnetic inequivalence of the axial and

equatorial protons, resulting in broad or distinct signals, often in the 2.8 - 4.5 ppm range.

The proton at C4, alpha to the aldehyde, will be deshielded and is expected around 2.4 -

2.6 ppm.

The protons on C3 and C5 will be the most upfield of the ring protons, appearing in the 1.6

- 2.2 ppm region. The complex splitting patterns (multiplicities) arise from geminal (on the

same carbon) and vicinal (on adjacent carbons) coupling.

Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve 5-10 mg of 1-Acetylpiperidine-4-carbaldehyde in ~0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

Data Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale for Experimental Choices: ¹³C NMR complements ¹H NMR by providing a signal for

each unique carbon atom in the molecule. A proton-decoupled experiment is standard,

resulting in singlets for each carbon, which simplifies the spectrum and improves the signal-to-

noise ratio.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)

Aldehyde Carbonyl (C=O) 195 - 205

Amide Carbonyl (C=O) 168 - 172

Piperidine (C4) 45 - 55

Piperidine (C2, C6) 40 - 50

Piperidine (C3, C5) 25 - 35

Acetyl (-CH₃) 20 - 25

Interpretation and Expert Insights:

Carbonyl Carbons: Two distinct carbonyl signals will be present in the most downfield region

of the spectrum. The aldehyde carbonyl is the most deshielded, appearing between 195-205

ppm. The amide carbonyl will be slightly more upfield, in the 168-172 ppm range.[4]

Piperidine Carbons: The chemical shifts of the piperidine carbons are influenced by their

proximity to the nitrogen and the aldehyde group. C4, bearing the aldehyde, will be more

downfield than C3/C5. C2 and C6, adjacent to the nitrogen, will also be significantly

downfield.[5][6]
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Acetyl Carbon: The acetyl methyl carbon will give a signal in the aliphatic region, typically

around 20-25 ppm.

Experimental Protocol: ¹³C NMR Data Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

Data Acquisition Parameters:

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C NMR is inherently less sensitive than ¹H NMR.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).
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Caption: General workflow for NMR spectral acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred

modern technique for solid and liquid samples. It requires minimal sample preparation and is

non-destructive. A diamond ATR crystal is robust and suitable for a wide range of organic

compounds.

Predicted IR Absorption Data:

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H Stretch (Aldehyde) 2820-2850 & 2720-2750 Medium

C-H Stretch (Aliphatic) 2850-2960 Strong

C=O Stretch (Aldehyde) 1720-1740 Strong

C=O Stretch (Amide) 1630-1660 Strong

Interpretation and Expert Insights:

Carbonyl Region: The most diagnostic region of the IR spectrum for this molecule will be the

carbonyl stretching region. Two strong, sharp peaks are expected. The aldehyde C=O

stretch will appear at a higher wavenumber (1720-1740 cm⁻¹) compared to the amide C=O

stretch (1630-1660 cm⁻¹).[7][8] This difference is due to the resonance effect in the amide,

which imparts more single-bond character to the C=O bond, lowering its vibrational

frequency. The presence of these two distinct peaks is a strong indicator of the molecule's

bifunctional nature.

C-H Stretches: The spectrum will show strong absorptions just below 3000 cm⁻¹

corresponding to the sp³ C-H bonds of the piperidine ring and acetyl group.[7] Crucially, two
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weaker bands characteristic of the aldehyde C-H stretch (a Fermi doublet) are expected

around 2830 cm⁻¹ and 2730 cm⁻¹. The presence of these bands is a key confirmation of the

aldehyde functionality.

Experimental Protocol: ATR-IR Data Acquisition

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly

onto the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract

atmospheric (H₂O, CO₂) and instrumental contributions.

Sample Scan: Lower the ATR press to ensure good contact between the sample and the

crystal. Acquire the sample spectrum.

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range

of 4000-400 cm⁻¹.

Processing: The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. By analyzing the fragmentation patterns, it can also offer valuable structural

clues.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique

ideal for polar molecules like 1-Acetylpiperidine-4-carbaldehyde. It typically generates the

protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of

the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-

Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, which can be

used to confirm the elemental formula.
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Predicted Mass Spectrometry Data (ESI-HRMS):

Ion Predicted m/z (Monoisotopic)

[M+H]⁺ 156.1019

[M+Na]⁺ 178.0838

Data predicted from PubChemLite for C₈H₁₃NO₂.[2]

Interpretation and Expert Insights:

Molecular Ion: The primary ion observed in the positive ESI mass spectrum will be the

protonated molecule [M+H]⁺ at an m/z of 156.1019.[2] An HRMS measurement confirming

this mass to within a few parts per million (ppm) provides strong evidence for the elemental

formula C₈H₁₄NO₂⁺. The sodium adduct [M+Na]⁺ at m/z 178.0838 is also commonly

observed.

Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced.

Potential fragmentation pathways could include the loss of the acetyl group or cleavage

within the piperidine ring. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is

isolated and fragmented, would provide more detailed structural information. For instance, a

characteristic fragment would be the loss of ketene (CH₂=C=O, 42 Da) from the acetyl

group.

Experimental Protocol: ESI-HRMS Data Acquisition

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote

protonation.

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10

µL/min) via a syringe pump.

Instrument Parameters (Positive Ion Mode):

Ion Source: Electrospray Ionization (ESI).
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Capillary Voltage: 3-4 kV.

Analyzer: TOF or Orbitrap.

Mass Range: m/z 50-500.

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and good mass

accuracy.

Data Analysis: Determine the accurate mass of the observed ions and use software to

calculate the elemental composition and mass error (in ppm).

Mass Spectrometry Workflow Diagram
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Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Conclusion
The structural characterization of 1-Acetylpiperidine-4-carbaldehyde relies on a synergistic

application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a complete map of

the proton and carbon frameworks, IR spectroscopy confirms the presence of the critical

aldehyde and amide functional groups, and high-resolution mass spectrometry validates the

molecular weight and elemental composition. By integrating the data from these orthogonal

methods, researchers can achieve an unambiguous identification of the molecule, ensuring its

quality and suitability for applications in drug development and synthetic chemistry. This guide

provides the foundational data and protocols necessary to confidently undertake such an

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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